molecular formula C9H9BrO2S B1377517 2-Bromo-5-(ethylsulfanyl)benzoic acid CAS No. 22362-33-0

2-Bromo-5-(ethylsulfanyl)benzoic acid

Cat. No.: B1377517
CAS No.: 22362-33-0
M. Wt: 261.14 g/mol
InChI Key: FGATZJGBGNTJDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Bromo-5-(ethylsulfanyl)benzoic acid is C9H9BrO2S . The InChI code is 1S/C9H9BrO2S/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 261.14 . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Properties

The title compound and its derivatives serve as key intermediates in the synthesis of complex molecules. For example, the oxidation of ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid leads to a compound stabilized by aromatic π–π interactions, showcasing the compound's utility in constructing heterocyclic structures with potential for further chemical transformations (Hong Dae Choi et al., 2009).

Industrial Scale-Up and Drug Precursor Synthesis

Derivatives of 2-Bromo-5-(ethylsulfanyl)benzoic acid have been utilized in the scale-up processes of key intermediates for therapeutic agents. A notable example includes the synthesis of a key intermediate for SGLT2 inhibitors, highlighting the compound's role in the pharmaceutical manufacturing process (Yi Zhang et al., 2022).

Biological Activity Studies

The synthesis and study of metal complexes derived from benzoic acid derivatives have demonstrated potential biological activities. For instance, a Cd(II) complex derived from a related benzoic acid showed notable antifungal and antibacterial properties, underscoring the potential for these compounds in developing new antimicrobial agents (Sudad A. Jaber et al., 2021).

Material Science and Polymers

In materials science, modifications of aliphatic polycarbonates with pendent groups derived from bromoethyl carbonate have been explored. These modifications aim to improve polymer biodegradability, demonstrating the compound's applicability in the development of environmentally friendly materials (Shimon Ben-Shaba et al., 2006).

Antiviral and Cytotoxic Activities

Research into derivatives of this compound has also led to the discovery of compounds with significant antiviral activities. Specific derivatives exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, suggesting potential therapeutic applications (P. Selvam et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-bromo-5-ethylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGATZJGBGNTJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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